N-cyclooctyl-4-methylpiperazin-1-amine

Description

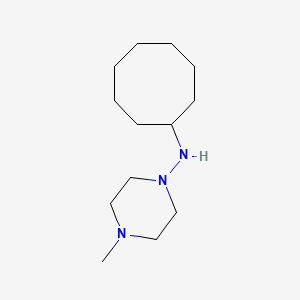

N-Cyclooctyl-4-methylpiperazin-1-amine is a piperazine derivative characterized by a cyclooctyl group attached to the piperazine nitrogen and a methyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely used as building blocks in pharmaceuticals due to their versatility in hydrogen bonding, conformational flexibility, and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

N-cyclooctyl-4-methylpiperazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3/c1-15-9-11-16(12-10-15)14-13-7-5-3-2-4-6-8-13/h13-14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOSHHAKXZULSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclooctyl-4-methylpiperazin-1-amine typically involves the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine . This method is preferred due to its high selectivity and yield. The industrial production of this compound often follows a two-stage process:

Chlorination: Methyldiethanolamine is chlorinated using thionyl chloride to form N,N-di(2-chloroethyl)methylamine.

Cyclization: The chlorinated product is then cyclized with aqueous hydrazine to form this compound.

Chemical Reactions Analysis

N-cyclooctyl-4-methylpiperazin-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-cyclooctyl-4-methylpiperazin-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-methylpiperazin-1-amine involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities among N-cyclooctyl-4-methylpiperazin-1-amine and related compounds:

Pharmacological and Physicochemical Comparisons

Lipophilicity and Bioavailability :

- The cyclooctyl group in the target compound introduces significant lipophilicity (predicted logP >3), which may enhance blood-brain barrier penetration compared to smaller substituents (e.g., cyclopropyl in or methyl in ). However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization.

- AZD0530’s tetrahydro-2H-pyran-4-yloxy group balances lipophilicity and polarity, contributing to its oral bioavailability (t₁/₂ = 40 h) .

- Target Selectivity: Piperazine derivatives with aryl groups (e.g., 2-methoxyphenyl in ) often exhibit affinity for G-protein-coupled receptors (GPCRs) or kinases. 4-Methylpiperazine (common in AZD0530 and the target compound) is a hallmark of kinase inhibitors, where the methyl group enhances metabolic stability .

Synthetic Accessibility :

Key Research Findings

- Kinase Inhibition: AZD0530’s nanomolar potency against c-Src/Abl kinases highlights the importance of 4-methylpiperazine in maintaining target engagement. The cyclooctyl variant may retain kinase affinity but with altered selectivity due to steric effects .

- Antimicrobial Activity : Chloronitrobenzylidene-piperazine derivatives (e.g., ) show promise against resistant pathogens, suggesting the target compound’s nitro or halo-substituted analogs warrant exploration.

- Metabolic Stability : Cyclic alkyl groups (e.g., cyclopentyl in ) reduce CYP450-mediated metabolism compared to linear chains. The cyclooctyl group may further enhance stability but requires in vitro validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.